Cas no 1208-87-3 ((4-(Chloromethyl)phenyl)(phenyl)sulfane)

(4-(Chloromethyl)phenyl)(phenyl)sulfane is a sulfur-containing aromatic compound featuring a chloromethyl functional group, making it a versatile intermediate in organic synthesis. Its structure combines a phenylsulfanyl moiety with a reactive chloromethyl substituent, enabling further derivatization through nucleophilic substitution or cross-coupling reactions. This compound is particularly useful in the preparation of thioether-based ligands, pharmaceuticals, and advanced materials. The chloromethyl group offers selective reactivity for functionalization, while the phenylsulfanyl component contributes to stability and electronic modulation. Suitable for controlled reactions under mild conditions, it is valued in research and industrial applications requiring precise molecular modifications. Handle with standard safety precautions due to its lachrymatory and irritant properties.
(4-(Chloromethyl)phenyl)(phenyl)sulfane structure
1208-87-3 structure
商品名:(4-(Chloromethyl)phenyl)(phenyl)sulfane
CAS番号:1208-87-3
MF:C13H11ClS
メガワット:234.7444
MDL:MFCD09907764
CID:83504
PubChem ID:71022

(4-(Chloromethyl)phenyl)(phenyl)sulfane 化学的及び物理的性質

名前と識別子

    • (4-(Chloromethyl)phenyl)(phenyl)sulfane
    • 1-(chloromethyl)-4-(phenylthio)benzene
    • 1-(chloromethyl)-4-phenylsulfanylbenzene
    • 1-chloromethyl-4-phenylthiobenzene
    • 1-phenylthio-4-chloromethyl-benzene
    • 4-Chlormethyl-diphenyl-sulfid
    • 4-Phenylthiobenzyl chloride
    • NSC 43056
    • 4-Phenylthio Benzyl Chloride
    • 4-(Phenylthio)benzyl chloride
    • AK117122
    • NSC43056
    • 4-(chloromethyl)phenyl phenyl sulfide
    • PubChem10750
    • RLFHPRWHJYDGSD-UHFFFAOYSA-N
    • 1-Chloromethyl-4-(phenylthio)benzene
    • RP28146
    • A
    • 1-(Chloromethyl)-4-(phenylsulfanyl)benzene
    • NS00023937
    • C13H11ClS
    • SY113102
    • EINECS 214-903-4
    • SCHEMBL2994386
    • AKOS015888812
    • DTXSID30153018
    • AS-63971
    • 1208-87-3
    • NSC-43056
    • Y37XJ4ZH9H
    • Benzene, 1-(chloromethyl)-4-(phenylthio)-
    • Benzene, 1-(chloromethyl)-4-(phenylthio)-; 4-Phenylthiobenzyl chloride; NSC 43056; Sulfide, alpha-chloro-p-tolyl phenyl (7CI,8CI)
    • C71727
    • MFCD09907764
    • CS-0199717
    • FT-0655308
    • BAA20887
    • 1-(2-Methoxycarbonylphenyl)-1-hexyne; 2-(1-Hexynyl)-benzoic Acid Methyl Ester
    • DTXCID7075509
    • MDL: MFCD09907764
    • インチ: 1S/C13H11ClS/c14-10-11-6-8-13(9-7-11)15-12-4-2-1-3-5-12/h1-9H,10H2
    • InChIKey: RLFHPRWHJYDGSD-UHFFFAOYSA-N
    • ほほえんだ: ClC([H])([H])C1C([H])=C([H])C(=C([H])C=1[H])SC1C([H])=C([H])C([H])=C([H])C=1[H]

計算された属性

  • せいみつぶんしりょう: 234.02700
  • どういたいしつりょう: 234.027
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 15
  • 回転可能化学結合数: 3
  • 複雑さ: 169
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 互変異性体の数: 何もない
  • トポロジー分子極性表面積: 25.3
  • 疎水性パラメータ計算基準値(XlogP): 4.4
  • ひょうめんでんか: 0

じっけんとくせい

  • 密度みつど: 1.22
  • ふってん: 372°C at 760 mmHg
  • フラッシュポイント: 167 ºC
  • 屈折率: 1.636
  • PSA: 25.30000
  • LogP: 4.57660

(4-(Chloromethyl)phenyl)(phenyl)sulfane セキュリティ情報

(4-(Chloromethyl)phenyl)(phenyl)sulfane 税関データ

  • 税関コード:2930909090
  • 税関データ:

    中国税関コード:

    2930909090

    概要:

    2930909090.その他の有機硫黄化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    2930909090。他の有機硫黄化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%

(4-(Chloromethyl)phenyl)(phenyl)sulfane 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
C371415-2.5g
(4-(Chloromethyl)phenyl)(phenyl)sulfane
1208-87-3
2.5g
$ 167.00 2023-04-18
Alichem
A019109276-5g
(4-(Chloromethyl)phenyl)(phenyl)sulfane
1208-87-3 95%
5g
$238.50 2023-09-04
Ambeed
A106156-1g
(4-(Chloromethyl)phenyl)(phenyl)sulfane
1208-87-3 95%
1g
$6.0 2025-02-25
Ambeed
A106156-5g
(4-(Chloromethyl)phenyl)(phenyl)sulfane
1208-87-3 95%
5g
$15.0 2025-02-25
abcr
AB443505-10 g
(4-(Chloromethyl)phenyl)(phenyl)sulfane, 95%; .
1208-87-3 95%
10g
€136.90 2023-02-03
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1270387-5g
(4-(Chloromethyl)phenyl)(phenyl)sulfane
1208-87-3 97%
5g
¥71.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1270387-100g
(4-(Chloromethyl)phenyl)(phenyl)sulfane
1208-87-3 97%
100g
¥872.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1270387-500g
(4-(Chloromethyl)phenyl)(phenyl)sulfane
1208-87-3 97%
500g
¥3432.00 2024-08-09
Alichem
A019109276-10g
(4-(Chloromethyl)phenyl)(phenyl)sulfane
1208-87-3 95%
10g
$367.50 2023-09-04
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1270387-10g
(4-(Chloromethyl)phenyl)(phenyl)sulfane
1208-87-3 97%
10g
¥120.00 2024-08-09

(4-(Chloromethyl)phenyl)(phenyl)sulfane 関連文献

(4-(Chloromethyl)phenyl)(phenyl)sulfaneに関する追加情報

Introduction to (4-(Chloromethyl)phenyl)(phenyl)sulfane and Its Significance in Modern Chemical Research

Compounds with unique structural and chemical properties continue to drive advancements in the field of chemical biology and pharmaceutical research. One such compound, identified by the CAS number 1208-87-3, is (4-(Chloromethyl)phenyl)(phenyl)sulfane. This organosulfur compound has garnered significant attention due to its versatile reactivity and potential applications in synthetic chemistry, drug development, and material science. The molecular structure of this compound, featuring a sulfur atom bridging two phenyl rings with a chloromethyl substituent, presents an intriguing platform for further exploration.

The (4-(Chloromethyl)phenyl)(phenyl)sulfane molecule exhibits a rich chemical behavior that makes it a valuable intermediate in organic synthesis. The presence of the chloromethyl group (–CH₂Cl) on one of the phenyl rings introduces a nucleophilic site, allowing for various functionalization reactions such as nucleophilic substitution, addition reactions, and cross-coupling processes. This reactivity is particularly useful in constructing more complex molecules, including pharmaceutical intermediates and fine chemicals.

Recent research has highlighted the role of sulfur-containing compounds in medicinal chemistry. Sulfur atoms are known for their ability to participate in diverse chemical interactions, including hydrogen bonding, π-stacking, and metal coordination. These interactions can significantly influence the biological activity of molecules, making sulfur-based compounds attractive candidates for drug discovery. The (4-(Chloromethyl)phenyl)(phenyl)sulfane structure provides a unique scaffold that can be modified to explore these interactions further.

In the context of drug development, the (4-(Chloromethyl)phenyl)(phenyl)sulfane compound has been investigated for its potential as a precursor in the synthesis of bioactive molecules. For instance, researchers have explored its use in generating sulfonamide derivatives, which are known for their broad spectrum of biological activities. The chloromethyl group can be readily converted into other functional groups, such as hydroxymethyl or carboxylic acid moieties, expanding the synthetic possibilities and enabling the creation of novel pharmacophores.

Moreover, the (4-(Chloromethyl)phenyl)(phenyl)sulfane molecule has found applications in material science, particularly in the development of organic semiconductors and conductive polymers. The aromatic rings and sulfur bridge provide a stable framework that can be further functionalized to tailor electronic properties. This has led to studies exploring its use as a building block for organic field-effect transistors (OFETs) and other electronic devices.

The synthesis of (4-(Chloromethyl)phenyl)(phenyl)sulfane involves carefully controlled reactions to ensure high yield and purity. Common synthetic routes include the reaction of 4-methylthiophenol with chloroacetaldehyde or related reagents under appropriate conditions. Advances in catalytic systems have also enabled more efficient and environmentally friendly synthetic methods, aligning with the growing emphasis on green chemistry principles.

Recent publications have demonstrated innovative applications of (4-(Chloromethyl)phenyl)(phenyl)sulfane in catalysis. For example, researchers have utilized this compound as a ligand in transition metal-catalyzed reactions, enhancing reaction efficiency and selectivity. The sulfur atom's ability to coordinate with metals makes it an excellent candidate for designing catalysts that can facilitate complex transformations.

The biological activity of (4-(Chloromethyl)phenyl)(phenyl)sulfane derivatives has also been explored in preclinical studies. These studies have shown promising results in various therapeutic areas, including anti-inflammatory and anticancer applications. The compound's ability to interact with biological targets suggests its potential as a lead molecule for further drug development efforts.

In conclusion, the (4-(Chloromethyl)phenyl)(phenyl)sulfane (CAS no 1208-87-3) is a multifaceted compound with significant potential in multiple domains of chemical research. Its unique structural features enable diverse applications ranging from synthetic chemistry to material science and drug development. As research continues to uncover new methodologies and applications, this compound is poised to play an increasingly important role in advancing scientific knowledge and innovation.

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